![molecular formula C17H22BrN5 B6473904 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2640969-13-5](/img/structure/B6473904.png)
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C17H22BrN5 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.10586 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The presence of the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance, suggests that it may interact with its targets in a similar manner .
Pharmacokinetics
The presence of the piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance .
Biological Activity
The compound 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacodynamics, and therapeutic implications based on various studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H22BrN5
- Molecular Weight : 364.29 g/mol
- IUPAC Name : this compound
The presence of the bromophenyl group and the piperazine moiety contributes to its biological activity by potentially influencing receptor binding and enzyme inhibition.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has been shown to inhibit specific PTPs, which are critical in regulating various signaling pathways involved in cell growth and differentiation. Inhibiting these enzymes can lead to altered cellular responses, making it a candidate for cancer therapy .
- Antimicrobial Activity : Studies have demonstrated that pyrimidine derivatives, including this compound, exhibit antimicrobial properties against a range of pathogens. The mechanism may involve interference with nucleic acid synthesis or disruption of cell membrane integrity .
- Neuropharmacological Effects : The piperazine ring suggests potential central nervous system activity. Compounds with similar structures have been associated with anxiolytic and antidepressant effects, possibly through modulation of serotonin receptors .
Pharmacodynamics
The pharmacodynamic profile of this compound includes:
- Potency : The compound shows significant potency in inhibiting specific enzymes involved in signal transduction pathways.
- Selectivity : Preliminary data suggest that it may selectively inhibit certain PTPs over others, which could minimize side effects compared to non-selective inhibitors .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Anticancer Activity
A study evaluated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer cells, with an IC50 value indicating effective cytotoxicity .
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing effectiveness comparable to standard antibiotics .
Data Summary Table
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing piperazine structures often demonstrate efficacy against various bacterial strains, including resistant strains, making them candidates for further development as antimicrobial agents .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Some studies have explored related compounds that inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research focusing on the modulation of protein kinases has highlighted the importance of similar compounds in targeting cancer cell proliferation .
Neuropharmacological Effects
Piperazine derivatives are known to possess psychoactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating a potential for use in treating neuropsychiatric disorders. The modulation of serotonin and dopamine receptors is particularly notable in related studies .
Case Study 1: Antibacterial Activity
A recent study synthesized a series of piperazine derivatives, including those with bromophenyl substitutions, and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another study focused on a piperazine-based compound that showed promising results in inhibiting the growth of gastric cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. This highlights the therapeutic potential of compounds structurally related to this compound in oncology .
Properties
IUPAC Name |
2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5/c1-21(2)16-7-8-19-17(20-16)23-11-9-22(10-12-23)13-14-3-5-15(18)6-4-14/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLCLOYMIJPTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.